molecular formula C15H12N4O2 B11025381 N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide

Cat. No.: B11025381
M. Wt: 280.28 g/mol
InChI Key: XOGGUMOZYYPUKO-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic compound with an intriguing molecular structure. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Fusion of Benzoxazinone and Quinazolinone:

Reaction Conditions::
  • The fusion reaction typically takes place in an oil bath at the specified temperature range.
  • Precise reaction conditions, such as solvent choice and catalysts, may vary based on the specific synthetic protocol.
Industrial Production Methods::
  • While industrial-scale production methods for Compound X are not widely documented, research laboratories often employ the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactivity::

Reagents and Conditions::
  • Oxidation: SeO₂ (selenium dioxide) as an electrophilic oxidizing agent.
  • Acylation: Succinic anhydride or other acylating reagents.
Major Products::

Scientific Research Applications

Compound X finds applications in various fields:

    Medicinal Chemistry: Investigating its potential as an antimicrobial agent.

    Biological Research: Studying its effects on cellular pathways and molecular targets.

    Industry: Exploring its use in drug development, agrochemicals, or other specialized applications.

Mechanism of Action

  • The precise mechanism by which Compound X exerts its effects remains an active area of research.
  • It likely interacts with specific cellular receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

  • Compound X’s uniqueness lies in its fused benzoxazinone and quinazolinone moieties.
  • Similar compounds include other quinazolinone derivatives, but none share this exact combination.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-(3-methyl-4-oxoquinazolin-6-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H12N4O2/c1-19-9-17-13-5-4-11(7-12(13)15(19)21)18-14(20)10-3-2-6-16-8-10/h2-9H,1H3,(H,18,20)

InChI Key

XOGGUMOZYYPUKO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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